7-Fluoro-4-methylisoquinoline
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Overview
Description
7-Fluoro-4-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are structural isomers of quinolines and are widely found in naturally occurring alkaloids. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties, making it an important compound in pharmaceuticals and materials science .
Preparation Methods
Chemical Reactions Analysis
7-Fluoro-4-methylisoquinoline undergoes various chemical reactions:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted isoquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Scientific Research Applications
7-Fluoro-4-methylisoquinoline has a wide range of applications in scientific research:
Pharmaceuticals: The compound is used in the development of drugs due to its enhanced biological activity.
Materials Science: The compound’s unique properties make it useful in the development of materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: Fluorinated isoquinolines have applications in agriculture as components of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methylisoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes, leading to the disruption of essential biological processes in pathogens.
DNA Interaction: Similar to other fluoroquinolones, it can interact with DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death.
Comparison with Similar Compounds
7-Fluoro-4-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: This compound is used as an antimalarial drug and has a different substitution pattern compared to this compound.
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
7-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 |
InChI Key |
UXOABUFMYJQPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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